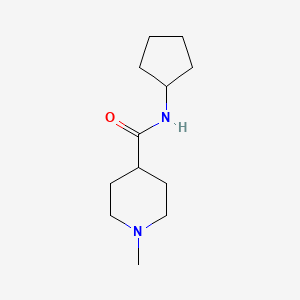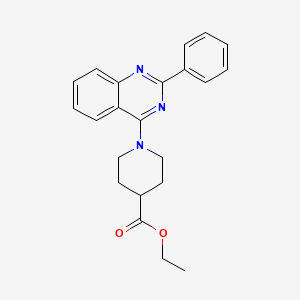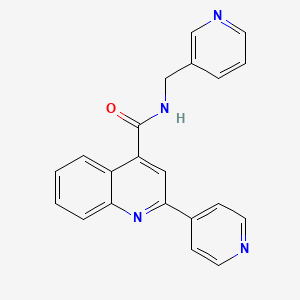
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-methyl-4-piperidinecarboxamide (also known as CPP-109) is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and is structurally similar to another compound called vigabatrin. CPP-109 has been shown to have promising effects in treating various neurological disorders, including addiction and epilepsy.
Mecanismo De Acción
CPP-109 works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and reducing excitability. By inhibiting GABA-AT, CPP-109 increases GABA levels in the brain, leading to decreased dopamine levels and reduced pleasurable effects of addictive substances. This, in turn, can help individuals overcome their addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to have several biochemical and physiological effects, including increased GABA levels in the brain, decreased dopamine levels, and reduced pleasurable effects of addictive substances. It has also been shown to reduce seizure activity in individuals with epilepsy by increasing GABA levels in the brain. However, the long-term effects of CPP-109 on the brain and other organs are not yet fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-109 in lab experiments is its ability to inhibit GABA-AT and increase GABA levels in the brain, making it a useful tool for studying the role of GABA in various neurological disorders. However, its toxicity and complex synthesis process can make it challenging to work with in the lab. Additionally, its effects on the brain and other organs are not yet fully understood, making it important to use caution when working with CPP-109 in lab experiments.
Direcciones Futuras
There are several future directions for research on CPP-109, including further studies on its potential therapeutic applications in addiction and epilepsy. Additionally, research is needed to better understand the long-term effects of CPP-109 on the brain and other organs, as well as its potential for use in other neurological disorders. Finally, the development of safer and more efficient synthesis methods for CPP-109 could improve its accessibility and use in scientific research.
In conclusion, N-cyclopentyl-1-methyl-4-piperidinecarboxamide (CPP-109) is a promising chemical compound with potential therapeutic applications in addiction and epilepsy. Its ability to inhibit GABA-AT and increase GABA levels in the brain makes it a useful tool for studying the role of GABA in various neurological disorders. However, further research is needed to better understand its long-term effects and potential for use in other neurological disorders.
Aplicaciones Científicas De Investigación
CPP-109 has shown promise in treating addiction to various substances, including cocaine, alcohol, and nicotine. It works by inhibiting the enzyme responsible for breaking down GABA in the brain, leading to increased GABA levels and decreased dopamine levels. This, in turn, reduces the pleasurable effects of addictive substances and can help individuals overcome their addiction. CPP-109 has also shown potential in treating epilepsy by increasing GABA levels in the brain and reducing seizure activity.
Propiedades
IUPAC Name |
N-cyclopentyl-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-14-8-6-10(7-9-14)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENARNZPQVPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3885966.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3885968.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885972.png)

![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3885997.png)
![1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3886002.png)

![4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine](/img/structure/B3886012.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B3886023.png)

![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B3886029.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3886037.png)
![1-(4-fluorophenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3886050.png)
